6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a synthetic compound with a complex structure that includes a sulfonyl group, difluorobenzene, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves multiple steps, starting from commercially available precursors. Key steps typically include:
Formation of the pyrrolo[3,4-c]pyrrole core: : This can be achieved through cyclization reactions involving suitable starting materials, under conditions such as reflux with appropriate catalysts.
Introduction of the difluorobenzenesulfonyl group: : Typically, this involves a sulfonylation reaction, where a difluorobenzenesulfonyl chloride is reacted with the core structure under basic conditions.
Attachment of the purine moiety: : This step often requires coupling reactions, which might involve palladium-catalyzed cross-coupling or other similar methodologies.
Industrial Production Methods
While lab-scale synthesis is often intricate, scaling up for industrial production necessitates optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction might target the sulfonyl group or other parts of the molecule, leading to corresponding reduced forms.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring or the purine moiety.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) for sulfoxidation.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Halogenated solvents and strong bases or acids, depending on the specific substitution desired.
Major Products Formed
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Amines or reduced aromatic rings.
Substitution products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those that act as enzyme inhibitors or have other biological activities.
Biology
It is often used in the study of enzyme-substrate interactions, helping to elucidate mechanisms of inhibition and binding.
Medicine
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor for the production of bioactive molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes. It can inhibit enzyme activity by mimicking the natural substrate or by occupying the active site, preventing the enzyme from catalyzing its usual reaction. The pathways involved might include signaling cascades where the inhibition of one enzyme has downstream effects on other proteins and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-[5-(3,5-dichlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
6-[5-(3,5-dibromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
6-[5-(3,5-difluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Uniqueness
The presence of the difluorobenzenesulfonyl group imparts distinct electronic properties, influencing both reactivity and binding affinity. Compared to its chlorinated or brominated analogs, the difluorinated version might exhibit different pharmacokinetics and pharmacodynamics, making it a unique candidate for drug development.
This compound's nuanced interplay of structural elements underpins its diverse applications, spanning from chemical synthesis to potential therapeutic use. Understanding its preparation, reactions, and mechanisms opens doors to innovative research and industrial opportunities.
Properties
IUPAC Name |
6-[5-(3,5-difluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c1-24-10-23-16-17(24)21-9-22-18(16)25-5-11-7-26(8-12(11)6-25)29(27,28)15-3-13(19)2-14(20)4-15/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMZETCOBNXIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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